N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
Description
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with a 4-ethylphenyl carboxamide group at position 7, a (4-methoxyphenyl)sulfonyl moiety at position 3, and hydroxyl and oxo groups at positions 4 and 2, respectively.
Properties
Molecular Formula |
C25H22N2O6S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O6S/c1-3-15-4-7-17(8-5-15)26-24(29)16-6-13-20-21(14-16)27-25(30)23(22(20)28)34(31,32)19-11-9-18(33-2)10-12-19/h4-14H,3H2,1-2H3,(H,26,29)(H2,27,28,30) |
InChI Key |
SXYQBTQGEGTPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline core using sulfonyl chlorides in the presence of a base such as pyridine.
Hydroxylation and Carboxylation:
Final Coupling: The final step involves coupling the intermediate with 4-ethylphenylamine under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Bases: Pyridine, NaOH
Acids: HCl, H2SO4
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives
Reduction: Formation of 4-hydroxyquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide exhibits significant anticancer properties. Preliminary studies suggest that it may interact with key signaling pathways involved in cell proliferation and apoptosis. For instance, the compound has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated potential anti-inflammatory activity. It is believed to modulate the activity of specific enzymes or receptors involved in inflammatory processes. Interaction studies have indicated that it may inhibit pro-inflammatory cytokines and other mediators, positioning it as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The compound's structural features also suggest possible antimicrobial properties. Studies have explored its efficacy against various bacterial strains, indicating that it may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of cellular processes.
Comparative Studies
To understand the uniqueness of this compound relative to similar compounds, several comparisons can be made:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylphenyl)acetamide | Lacks ethyl and methoxy groups | Simpler structure with fewer functional groups |
| 4-Hydroxy-3-(4-methylphenyl)sulfonyl-2-oxoquinoline | Similar core structure | Different substituents affecting reactivity |
| N-(4-methoxyphenyl)carboxamide | Contains a methoxy group | Lacks the quinoline structure |
These comparisons highlight the specific combination of functional groups in this compound that enhances its biological activity profile compared to other related compounds.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-Methoxyphenyl)Sulfonyl]Phenyl]Sulfonyl]Phenyl]Ethyl]Methanesulfonamide)
Structural Differences :
- Core: Lacks the quinoline scaffold; features a bis-sulfonated aromatic system.
- Key Groups : Two (4-methoxyphenyl)sulfonyl groups and a methanesulfonamide substituent.
Functional Insights :
- Acts as a CB2-selective inverse agonist with high affinity (Ki = 3.8 nM for hCB2) and >1000-fold selectivity over hCB1 .
- Demonstrates the importance of sulfonyl groups in receptor binding and selectivity.
Comparison: The shared (4-methoxyphenyl)sulfonyl moiety highlights the role of electron-donating methoxy groups in enhancing receptor interactions. However, the quinoline core in the target compound may confer distinct pharmacokinetic properties compared to Sch225336’s linear sulfonated structure.
N-(4-Substituted Phenyl)-7-Hydroxy-4-Methyl-2-Oxoquinoline-1(2H)-Carbothioamides
Structural Differences :
- Core: Similar 2-oxoquinoline scaffold but with a methyl group at position 4.
- Key Groups : Carbothioamide (C=S) instead of carboxamide (C=O) at position 7; variable substituents on the phenyl ring.
Functional Insights :
- Synthesized derivatives exhibited moderate to high antimicrobial and anti-inflammatory activities in biological evaluations .
- The carbothioamide group may enhance lipophilicity compared to carboxamides, influencing membrane permeability.
Comparison :
Replacing the carboxamide with a carbothioamide in this analog could alter binding kinetics or metabolic stability. The absence of a sulfonyl group in these compounds further underscores its critical role in the target molecule’s receptor engagement.
3-((4-Chlorophenyl)Sulfonyl)-4-Hydroxy-N-(4-Methoxybenzyl)-2-Oxo-1,2-Dihydroquinoline-7-Carboxamide
Structural Differences :
- Sulfonyl Group : 4-Chlorophenylsulfonyl vs. 4-methoxyphenylsulfonyl.
- Substituent : 4-Methoxybenzyl group instead of 4-ethylphenyl.
Functional Insights :
- Chlorine’s electron-withdrawing nature may reduce sulfonyl group reactivity compared to methoxy’s electron-donating effects .
- The benzyl group could influence steric interactions in target binding.
Comparison :
The substitution of chloro for methoxy on the sulfonyl-attached phenyl ring illustrates how electronic effects modulate molecular interactions. The 4-ethylphenyl group in the target compound may offer improved metabolic stability over the benzyl group.
N-(4-(4-Chlorophenoxy)Phenyl)-3-(2-Methoxyethyl)-2,4-Dioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxamide
Structural Differences :
- Core: Tetrahydroquinazoline (two nitrogen atoms) vs. dihydroquinoline (one nitrogen).
- Substituents: 4-Chlorophenoxy phenyl and 2-methoxyethyl groups.
Functional Insights :
Biological Activity
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide (referred to as Compound A) is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Compound A has the molecular formula C25H22N2O6S and a molecular weight of 478.5 g/mol. Its structure features a quinoline core with various substituents, including an ethyl group, a hydroxy group, a sulfonyl group linked to a methoxy-substituted phenyl ring, and a carboxamide moiety. These structural characteristics are believed to contribute significantly to its biological activity.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of Compound A. Research indicates that it may exert cytotoxic effects against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. In one study, the compound was tested against the MCF-7 breast cancer cell line using the MTT assay, showing significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Compound A
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 12 | Doxorubicin | 10 |
| HeLa | 15 | Cisplatin | 8 |
2. Antibacterial Activity
Compound A has also been evaluated for its antibacterial properties. Preliminary results suggest moderate antibacterial activity against common pathogens, although further optimization may be needed to enhance efficacy. The minimum inhibitory concentration (MIC) assays indicated that Compound A could inhibit bacterial growth at concentrations around 50 µM .
Table 2: Antibacterial Activity of Compound A
| Bacterial Strain | MIC (µM) | Reference Agent | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Penicillin | 10 |
| Escherichia coli | 60 | Ampicillin | 20 |
3. Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in vitro. Studies suggest that it may inhibit key inflammatory pathways by modulating cytokine production and reducing oxidative stress markers in cellular models. This activity positions Compound A as a potential candidate for treating inflammatory diseases.
The mechanisms underlying the biological activities of Compound A are multifaceted:
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : Interaction with specific enzymes involved in inflammation and cancer progression is hypothesized, although detailed molecular docking studies are required to elucidate these interactions.
Comparative Analysis with Similar Compounds
Compound A's unique combination of functional groups allows for a broader spectrum of biological activities compared to structurally similar compounds. For instance, compounds such as N-(4-methylphenyl)-2-hydroxyquinoline exhibit antimicrobial properties but lack the anti-inflammatory effects seen with Compound A.
Table 3: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-2-hydroxyquinoline | Methyl substitution | Antimicrobial |
| 6-(4-chlorophenyl)-4-hydroxyquinoline | Chlorine substituent | Anticancer |
| N-(4-methoxyphenyl)-carboxamide | Methoxy group | Limited activity |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including sulfonylation, carboxamide formation, and cyclization. Key steps include:
- Sulfonylation : Introducing the (4-methoxyphenyl)sulfonyl group under controlled acidic conditions (e.g., H₂SO₄ catalysis) .
- Carboxamide coupling : Using coupling agents like EDCI/HOBt to attach the 4-ethylphenyl group to the quinoline core .
- Cyclization : Achieving the dihydroquinoline backbone via thermal or catalytic ring closure . Critical conditions include solvent polarity (DMF or THF), temperature (60–120°C), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) .
Table 1 : Comparison of Synthetic Routes
| Step | Method A () | Method B ( ) |
|---|---|---|
| Solvent | DMF | 1,4-dioxane |
| Catalyst | PdCl₂(PPh₃)₂ | CS₂CO₃ |
| Yield | 75% | 86% |
| Purity (HPLC) | ≥95% | ≥98% |
Q. Which analytical techniques are essential for characterizing purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 161.15 ppm for carbonyl groups) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z = 355.0 [M]⁺) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within 0.3% of theoretical values) .
Q. What handling and storage protocols ensure compound stability?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light (risk of quinoline ring degradation) .
Advanced Research Questions
Q. How can multi-step synthesis be optimized to improve yield amid intermediate instability?
- Intermediate stabilization : Use low-temperature (–78°C) conditions for sulfonylation to prevent sulfone rearrangement .
- Design of Experiments (DoE) : Apply factorial designs to optimize solvent/catalyst ratios. For example, achieved 86% yield by replacing K₂CO₃ with CS₂CO₃, reducing side-product formation .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt steps at optimal conversion points .
Q. How to resolve discrepancies in biological activity data between in vitro and in vivo studies?
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may enhance or inhibit in vivo efficacy .
- Dose-response recalibration : Adjust in vitro assay concentrations to match pharmacokinetic parameters (e.g., plasma protein binding) observed in murine models .
- Target validation : Perform siRNA knockdowns or CRISPR edits to confirm specificity for purported targets (e.g., HGF/c-Met pathway) .
Q. How does the sulfonyl group’s electronic configuration influence reactivity and bioactivity?
- Computational modeling : Density Functional Theory (DFT) calculations reveal the sulfonyl group’s electron-withdrawing effects, which stabilize the quinoline ring and enhance binding to hydrophobic enzyme pockets (e.g., ΔG = –9.2 kcal/mol for c-Met inhibition) .
- Structure-activity relationship (SAR) : Compare analogues with –SO₂– vs. –SO– groups; sulfonyl derivatives show 3× higher anti-inflammatory activity due to improved hydrogen bonding .
Q. What experimental designs assess environmental persistence and transformation products?
- Microcosm studies : Use soil/water systems spiked with the compound (10 ppm) and analyze degradation via LC-QTOF-MS over 30 days .
- Biotic/abiotic pathways : Expose the compound to UV light (λ = 254 nm) or microbial consortia (e.g., Pseudomonas spp.) to identify photolysis/hydrolysis byproducts .
- Ecotoxicity assays : Test Daphnia magna survival rates at varying concentrations to model aquatic toxicity .
Methodological Notes
- Contradiction analysis : When spectral data (e.g., NMR shifts) conflict with computational predictions, cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography .
- Reaction troubleshooting : If carboxamide coupling fails, pre-activate the carboxylic acid with TBTU or switch to microwave-assisted synthesis (100°C, 30 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
